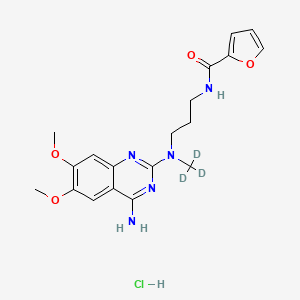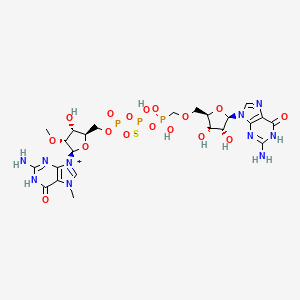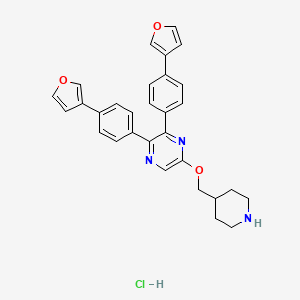
L-Isoleucine-13C6,d10,15N
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L-Isoleucine-13C6,d10,15N is a labeled form of the essential amino acid L-isoleucine. This compound is characterized by the incorporation of stable isotopes: carbon-13 (13C), deuterium (d10), and nitrogen-15 (15N). These isotopic labels make it particularly useful in various scientific research applications, including metabolic studies, protein synthesis investigations, and mass spectrometry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of L-Isoleucine-13C6,d10,15N involves the incorporation of isotopic labels into the L-isoleucine molecule. This process typically starts with the synthesis of labeled precursors, which are then used in the biosynthesis of L-isoleucine. The reaction conditions often involve the use of specific enzymes and controlled environments to ensure the accurate incorporation of the isotopes.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the fermentation of microorganisms that have been genetically engineered to incorporate the isotopic labels into L-isoleucine. This method ensures high yield and purity of the labeled compound, making it suitable for various research applications.
Analyse Des Réactions Chimiques
Types of Reactions
L-Isoleucine-13C6,d10,15N undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide.
Reduction: The addition of hydrogen or removal of oxygen, typically using reducing agents such as sodium borohydride.
Substitution: Replacement of one functional group with another, often facilitated by reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield keto acids, while reduction could produce alcohols or amines.
Applications De Recherche Scientifique
L-Isoleucine-13C6,d10,15N is widely used in scientific research due to its labeled isotopes. Some key applications include:
Chemistry: Used in nuclear magnetic resonance (NMR) spectroscopy to study molecular structures and dynamics.
Biology: Employed in metabolic studies to trace the pathways of amino acids in living organisms.
Medicine: Utilized in the development of new drugs and in pharmacokinetic studies to understand drug metabolism.
Industry: Applied in the production of labeled compounds for various industrial processes, including the synthesis of pharmaceuticals.
Mécanisme D'action
The mechanism of action of L-Isoleucine-13C6,d10,15N involves its incorporation into proteins and other biomolecules. The labeled isotopes allow researchers to track the movement and transformation of L-isoleucine within biological systems. This tracking is facilitated by techniques such as mass spectrometry and NMR spectroscopy, which can detect the specific isotopic labels.
Comparaison Avec Des Composés Similaires
L-Isoleucine-13C6,d10,15N is unique due to its combination of carbon-13, deuterium, and nitrogen-15 labels. Similar compounds include:
L-Leucine-13C6,15N: Another labeled amino acid used in similar research applications.
L-Valine-13C5,15N: A labeled form of L-valine, used in metabolic studies and protein synthesis investigations.
These compounds share similar applications but differ in their specific isotopic labels and the amino acids they represent. The unique combination of labels in this compound makes it particularly valuable for detailed metabolic and structural studies.
Propriétés
Formule moléculaire |
C6H13NO2 |
|---|---|
Poids moléculaire |
148.184 g/mol |
Nom IUPAC |
(2S,3S)-2-(15N)azanyl-2,3,4,4,5,5,5-heptadeuterio-3-(trideuterio(113C)methyl)(1,2,3,4,5-13C5)pentanoic acid |
InChI |
InChI=1S/C6H13NO2/c1-3-4(2)5(7)6(8)9/h4-5H,3,7H2,1-2H3,(H,8,9)/t4-,5-/m0/s1/i1+1D3,2+1D3,3+1D2,4+1D,5+1D,6+1,7+1 |
Clé InChI |
AGPKZVBTJJNPAG-JIFBZMLASA-N |
SMILES isomérique |
[2H][13C@@]([13C](=O)O)([13C@@]([2H])([13C]([2H])([2H])[2H])[13C]([2H])([2H])[13C]([2H])([2H])[2H])[15NH2] |
SMILES canonique |
CCC(C)C(C(=O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


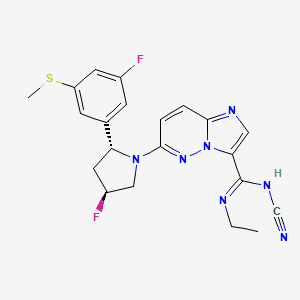

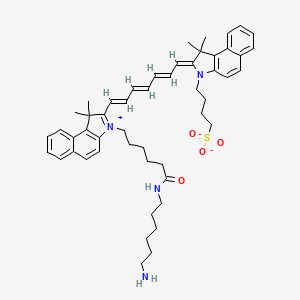
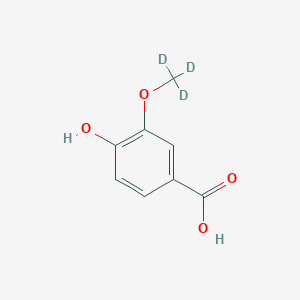
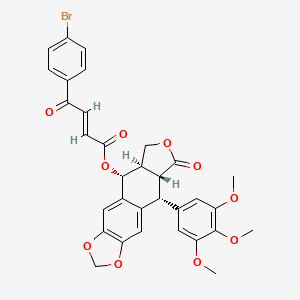
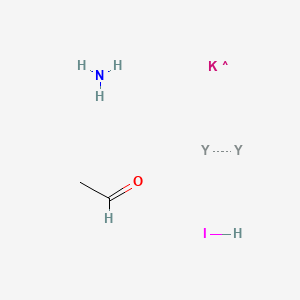
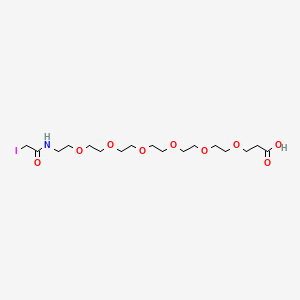

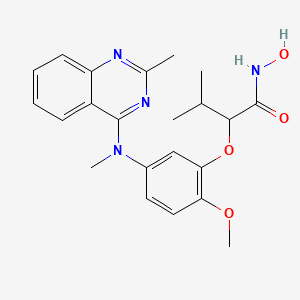
![N-[4-(2-Pyridinyl)benzoyl]glycine-13C2,15N](/img/structure/B12419096.png)
